

# An In-depth Technical Guide to 3-(Bromomethyl)phenol (CAS: 74597-04-9)

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## Compound of Interest

Compound Name: 3-(Bromomethyl)phenol

Cat. No.: B1282558

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## Abstract

This technical guide provides a comprehensive overview of **3-(Bromomethyl)phenol** (CAS number: 74597-04-9), a versatile organic compound with significant applications in medicinal chemistry and organic synthesis. This document consolidates its chemical and physical properties, safety and handling information, detailed synthesis protocols, and known biological activities. Particular emphasis is placed on its role as a key intermediate in the development of novel therapeutic agents.

## Chemical and Physical Properties

**3-(Bromomethyl)phenol** is a substituted aromatic compound characterized by a phenol ring with a bromomethyl group at the meta position.<sup>[1]</sup> Its high reactivity, attributed to the labile bromine atom, makes it a valuable reagent for introducing the 3-hydroxybenzyl moiety into various molecular scaffolds.<sup>[2]</sup>

Table 1: Physicochemical Properties of **3-(Bromomethyl)phenol**

Property	Value	Reference(s)
CAS Number	74597-04-9	[1][2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO	[1][3][4][5][6][7][8][9][10][11][12][13]
Molecular Weight	187.03 g/mol	[3][4][5][6][7][8][9][10][11][12]
Appearance	White to off-white or colorless solid	[1][3][5]
Boiling Point	272 °C	[3][4]
Density	1.593 g/cm <sup>3</sup>	[3][4]
Flash Point	118 °C	[3][4]
pKa	9.55 ± 0.10 (Predicted)	[3]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	[1]
Melting Point	Not available	[3]

Table 2: Spectroscopic Data for **3-(Bromomethyl)phenol**

Spectrum	Data	Reference(s)
<sup>1</sup> H NMR (300MHz, CDCl <sub>3</sub> )	δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H)	[3]
Mass Spectrum (ESI, 120 eV)	m/z = 187.0 (M + H) <sup>+</sup>	[3]
<sup>13</sup> C NMR	Data not available	
Infrared (IR)	Data not available	

## Safety and Handling

**3-(Bromomethyl)phenol** is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: Safety Information for **3-(Bromomethyl)phenol**

Hazard Information	Details	Reference(s)
Hazard Class	6.1	[3][4][5]
Packing Group	II	[3][4][5]
RIDADR	2810	[3][4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[14]
Storage	Inert atmosphere, store in freezer under -20°C	[3][4]

Handling Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention.[15]

## Synthesis and Reactivity

The high reactivity of the bromomethyl group allows **3-(Bromomethyl)phenol** to readily participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.[2]

## Experimental Protocol: Synthesis from 3-Hydroxybenzyl alcohol

This protocol describes the synthesis of **3-(Bromomethyl)phenol** from 3-hydroxybenzyl alcohol using phosphorus tribromide.[3]

## Materials:

- 3-Hydroxybenzyl alcohol (0.5 g, 4.03 mmol)
- Phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- 50 mL round bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

## Procedure:

- Charge a 50 mL round bottom flask with 15 mL of dichloromethane and a magnetic stir bar.
- Add 3-hydroxybenzyl alcohol (0.5 g, 4.03 mmol) to the stirred solvent.
- Cool the reaction mixture to 0°C using an ice bath.
- Add phosphorus tribromide (1.6 g, 0.56 mL, 6.04 mmol) dropwise to the cooled mixture.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Upon completion of the reaction (monitored by TLC), dilute the mixture with 25 mL of dichloromethane.
- Transfer the mixture to a separatory funnel and wash the organic layer with 20 mL of water.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Concentrate the dried organic layer under reduced pressure using a rotary evaporator to yield the product as a brown solid (0.65 g, 86.3% yield).[3]

Characterization:

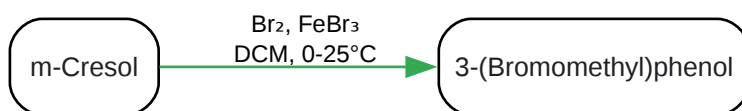
- Mass Spectrum (ESI, 120 eV):  $m/z = 187.0$  ( $M + H$ )<sup>+</sup>[3]
- $^1\text{H}$  NMR (300MHz,  $\text{CDCl}_3$ ):  $\delta$  7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H)[3]

## Alternative Synthesis: Bromination of m-Cresol

An alternative approach involves the electrophilic aromatic substitution of m-cresol (3-methylphenol). This method selectively targets the methyl group for bromination.[2]

Reagents and Conditions:

- Catalyst: Iron(III) bromide ( $\text{FeBr}_3$ ) or aluminum bromide ( $\text{AlBr}_3$ )
- Brominating Agent: Bromine ( $\text{Br}_2$ )
- Solvent: Dichloromethane (DCM) or carbon tetrachloride ( $\text{CCl}_4$ )
- Temperature: 0–25°C (controlled to minimize polybromination)[2]



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Caption: Synthesis of **3-(Bromomethyl)phenol** from m-cresol.

## Applications in Drug Development and Research

**3-(Bromomethyl)phenol** serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[4][5]

## Synthesis of Furan-Based Heterocycles

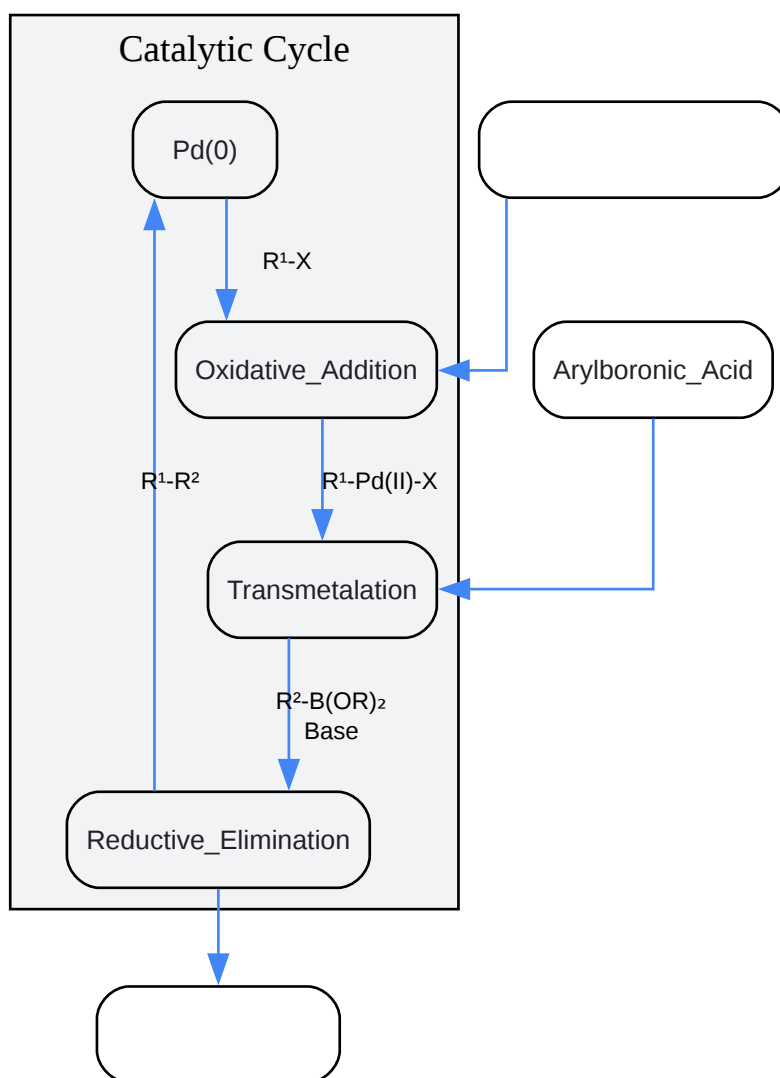
It is utilized as a reagent in the synthesis of furan-based heterocycles, which are important scaffolds in many biologically active compounds.<sup>[3]</sup>

## Preparation of $\sigma$ 2 Receptor Ligands

The compound is also used in the preparation of tetrahydroisoquinoliny triazole carboxamide and triazole-substituted benzamide analogues, which function as ligands for the  $\sigma$ 2 receptor. The  $\sigma$ 2 receptor is implicated in various physiological and pathological processes, making its ligands potential therapeutic agents.<sup>[3][4]</sup>

## Suzuki-Miyaura Coupling Reactions

The bromomethyl group can be transformed into other functional groups, or the entire molecule can be used in cross-coupling reactions like the Suzuki-Miyaura coupling to form more complex structures.<sup>[2][3]</sup>



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Caption: Generalized Suzuki-Miyaura coupling reaction workflow.

## Biological Activity

**3-(Bromomethyl)phenol** has demonstrated a range of biological activities, primarily attributed to its reactive nature.[2]

## Antimicrobial Activity

Research has indicated that **3-(Bromomethyl)phenol** possesses antimicrobial properties, showing effectiveness against bacterial strains such as *E. coli* and *S. aureus*.[2] The proposed

mechanism involves the disruption of bacterial cell membranes or interference with essential metabolic pathways.[\[2\]](#)

## Cytotoxicity and Anticancer Potential

The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxicity Data for **3-(Bromomethyl)phenol**

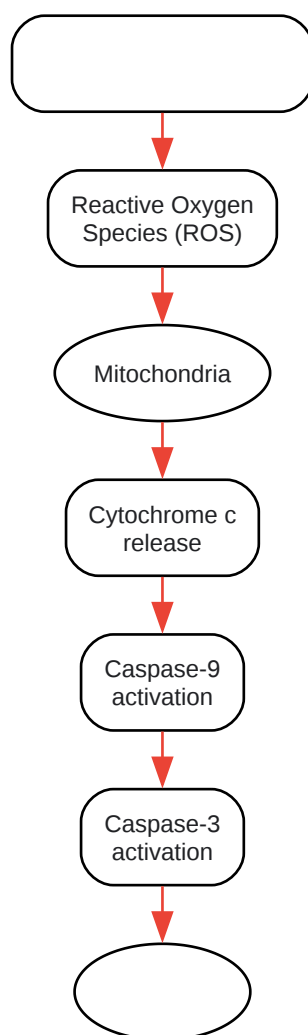
Cell Line	Assay	IC <sub>50</sub> Value	Reference(s)
MCF-7 (Breast Cancer)	Not specified	~30 $\mu$ M	<a href="#">[2]</a>

Preliminary studies suggest that its cytotoxic mechanism may involve the induction of apoptosis in cancer cells.[\[2\]](#) The exact signaling pathways through which it exerts these effects are an area of ongoing research.

## Generalized Mechanism of Action of Phenolic Compounds

Phenolic compounds, in general, are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[\[16\]](#)[\[17\]](#)





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Caption: Generalized apoptosis induction by phenolic compounds.

## Conclusion

**3-(Bromomethyl)phenol** is a valuable and reactive intermediate with significant potential in organic synthesis and drug discovery. Its utility in constructing complex molecules, particularly those with therapeutic relevance, is well-documented. While its biological activities are promising, further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential. Researchers and drug development professionals should consider **3-(Bromomethyl)phenol** as a key building block in the design and synthesis of novel chemical entities.

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